1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and various functional groups. This compound may be of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide likely involves multiple steps, including:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano and Methyl Groups: These groups can be introduced via nitration and subsequent reduction or through direct alkylation and cyanation reactions.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Quinoline and Piperidine Moieties: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-cyanoquinolin-4-yl)-N-phenylpiperidine-4-carboxamide
- 1-(6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of both cyano and methyl groups on the quinoline core, as well as the dimethoxyphenyl substitution on the piperidine ring. These structural features may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
1-(3-Cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article compiles various research findings related to its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 1226456-73-0
Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative conditions such as Alzheimer's disease. The inhibition of these enzymes is crucial since they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Inhibition of Cholinesterases
In vitro studies have demonstrated that this compound effectively inhibits AChE and BChE. The compound exhibited IC50 values indicative of its potency:
Compound | IC50 (AChE) | IC50 (BChE) |
---|---|---|
This compound | 19.85 μM | 21.00 μM |
These values suggest that the compound could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound were conducted using HepG2 liver cancer cells. The MTT assay results indicated that the compound exhibits selective cytotoxicity towards cancer cells while showing low toxicity towards normal cells.
Cell Line | IC50 Value |
---|---|
HepG2 | 25 μM |
Normal Fibroblasts | >100 μM |
This differential toxicity profile highlights the potential of the compound as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies have shown that modifications to the quinoline and piperidine moieties significantly affect enzyme inhibition potency and cytotoxicity. For example:
- Substituent Variation : Changing the position or type of substituent on the quinoline ring alters the interaction with the active site of AChE and BChE.
- Piperidine Modifications : Variants of piperidine with different substituents have been synthesized to explore their effects on biological activity.
Case Studies
Several case studies have documented the effects of this compound in animal models:
- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by Morris water maze tests.
- Cancer Treatment Studies : In vivo studies on tumor-bearing mice showed a significant reduction in tumor size following treatment with the compound, suggesting its potential as an antitumor agent.
Properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-16-4-6-21-20(12-16)24(18(14-26)15-27-21)29-10-8-17(9-11-29)25(30)28-22-13-19(31-2)5-7-23(22)32-3/h4-7,12-13,15,17H,8-11H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRIYDXVOODCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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